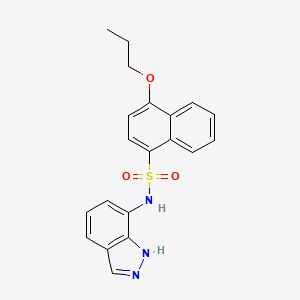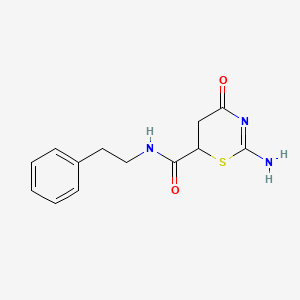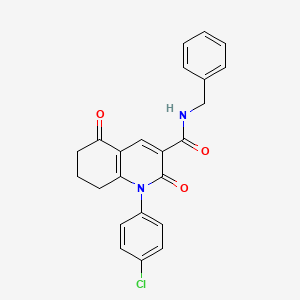
N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indazole ring, a naphthalene moiety, and a sulfonamide group, making it a versatile candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is:
Formation of the Indazole Ring: Starting with a suitable precursor, such as 2-nitrobenzaldehyde, the indazole ring can be formed through a series of cyclization reactions.
Attachment of the Naphthalene Moiety: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction, using a naphthalene derivative and an appropriate acylating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indazol-7-yl)thiourea
- 1-(1H-indazol-7-yl)ethan-1-one
- N-(1H-indazol-7-yl)-1-(tetrahydro-2H-pyran-2-yl)methanesulfonamide
Uniqueness
N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the indazole and naphthalene rings, along with the sulfonamide group, provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1H-indazol-7-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-12-26-18-10-11-19(16-8-4-3-7-15(16)18)27(24,25)23-17-9-5-6-14-13-21-22-20(14)17/h3-11,13,23H,2,12H2,1H3,(H,21,22) |
InChI Key |
PDXQUUONXCFNNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC4=C3NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-6-methylpyrimidin-4-yl)sulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B11068023.png)
![2-(1,3-benzodioxol-5-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B11068031.png)

![2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)quinazolin-4(3H)-one](/img/structure/B11068052.png)

![dimethyl 2-[2,2,6,7-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11068061.png)

![3-(4-methoxyphenyl)-6-phenyl-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11068072.png)

![4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11068092.png)
![N-(2-cyanophenyl)-N'-[2-(2-isopropyl-5-methylphenoxy)ethyl]urea](/img/structure/B11068107.png)

![3-(4-Chlorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B11068116.png)
![2-[(4xi)-D-erythro-pentofuranosyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11068120.png)
